Canagliflozin L-Glucitol

Chiral impurity profiling Enantiomeric purity SGLT2 inhibitor quality control

Canagliflozin L-Glucitol is the enantiomeric impurity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, in which the sugar moiety is configured as L-glucitol rather than the D-glucitol found in the active pharmaceutical ingredient (API). It shares the identical molecular formula C₂₄H₂₅FO₅S (MW 444.52) with the API but differs in the absolute stereochemistry at multiple chiral centers, making it a non-superimposable mirror image.

Molecular Formula C₂₄H₂₅FO₅S
Molecular Weight 444.52
Cat. No. B1160679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin L-Glucitol
Synonyms(2R,3S,4S,5R,6S)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC₂₄H₂₅FO₅S
Molecular Weight444.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canagliflozin L-Glucitol: Enantiomeric Impurity Reference Standard for Analytical Quality Control in Pharmaceutical Development


Canagliflozin L-Glucitol is the enantiomeric impurity of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, in which the sugar moiety is configured as L-glucitol rather than the D-glucitol found in the active pharmaceutical ingredient (API). It shares the identical molecular formula C₂₄H₂₅FO₅S (MW 444.52) with the API but differs in the absolute stereochemistry at multiple chiral centers, making it a non-superimposable mirror image [1]. This compound is supplied as a fully characterized reference standard with typical HPLC purity of ≥95%, intended exclusively for analytical method development, method validation (AMV), quality control (QC) applications, and abbreviated new drug application (ANDA) submissions during the development and commercial production of canagliflozin .

Why a Generic Canagliflozin Impurity Standard Cannot Replace Canagliflozin L-Glucitol in Enantiomeric Purity Determinations


Pharmaceutical impurity reference standards are not interchangeable. Canagliflozin L-Glucitol possesses a unique L-glucitol stereochemical configuration that produces distinct chromatographic retention behavior and a different biological activity profile compared to the D-glucitol API, as well as to other canagliflozin-related impurities such as the alpha-isomer (epi-canagliflozin), defluoro impurity, or dimer impurity [1]. ICH Q3A guidelines explicitly require identification and quantification of enantiomeric impurities when present above the reporting threshold, and the analytical methods used must demonstrate specificity for the exact enantiomeric impurity to be controlled [2]. Substituting Canagliflozin L-Glucitol with any other impurity reference standard—including the API itself—invalidates the chiral specificity of the analytical method, compromises regulatory compliance, and risks mischaracterization of the enantiomeric impurity profile in the final drug substance.

Quantitative Differentiation Evidence for Canagliflozin L-Glucitol as the Definitive Enantiomeric Impurity Reference Standard


Chiral Configuration: L-Glucitol Enantiomer vs. D-Glucitol API – Absolute Stereochemical Non-Equivalence

Canagliflozin L-Glucitol is the enantiomeric impurity bearing the (2R,3S,4S,5R,6S) absolute configuration at the tetrahydropyran ring, whereas the therapeutically active canagliflozin API possesses the (1S)-1,5-anhydro-D-glucitol configuration . At the molecular level, these two compounds are non-superimposable mirror images sharing the identical molecular formula C₂₄H₂₅FO₅S and molecular weight of 444.52 Da . Because the SGLT2 binding pocket is stereospecific for the D-glucitol configuration, the L-glucitol enantiomer is expected to exhibit negligible SGLT2 inhibitory activity relative to the API's reported IC₅₀ of 2.2 nM against human SGLT2 [1]. This stereochemical dichotomy is the root cause of their differential chromatographic retention and is the foundational justification for requiring a dedicated L-glucitol reference standard rather than using the API as a surrogate.

Chiral impurity profiling Enantiomeric purity SGLT2 inhibitor quality control

Chromatographic Resolution: UPC2 Chiral Separation Delivers 5.9-Fold Faster Analysis with Baseline Resolution vs. Conventional RP-HPLC

In a direct method comparison study, the ACQUITY UPC2 system using a Trefoil AMY1 chiral column (3 × 150 mm, 2.5 μm) separated canagliflozin (beta-isomer) from two isomeric impurities with complete baseline resolution in an 11-minute run time [1]. The USP resolution between the beta-isomer (retention time 6.5 min), an unknown isomeric impurity (7.1 min), and the alpha-isomer (8.2 min) was 5.10, 2.47, and 6.01 respectively, all exceeding the USP acceptance criterion of ≥2.0 [1]. In contrast, conventional reversed-phase HPLC required 65 minutes and failed to provide adequate resolution of the isomeric entities, demonstrating that RP-HPLC is unsuitable for enantiomeric impurity control [1]. When scaled to the SFC Investigator preparative system with a Diacel ChiralPak AD-3 column, the method achieved >90% recovery of each isolated fraction with a run time of 15 minutes, and all three isolated peaks confirmed a molecular ion of m/z 467 [M+Na]⁺ (444 Da) by orthogonal mass spectrometry [2].

Chiral chromatography UPC2 method development Isomeric impurity separation

Regulatory Mandate: ICH Q3A Identification Threshold of 0.10% Drives Demand for Authentic Enantiomeric Impurity Reference Material

The ICH Q3A(R2) guideline defines an enantiomeric impurity as 'a compound with the same molecular formula as the drug substance that differs in the spatial arrangement of atoms within the molecule and is a non-superimposable mirror image' and mandates that any impurity present at or above the identification threshold must be structurally identified [1]. For a drug substance administered at a maximum daily dose of ≤2 g/day—the relevant range for canagliflozin (100–300 mg/day)—the identification threshold is the lower of 0.10% or 1.0 mg/day [1]. Canagliflozin L-Glucitol, as the enantiomeric impurity, must therefore be identifiable and quantifiable at these low levels in the API [2]. A 2024 USP nitrosamine impurity study on canagliflozin formulations further underscores that validated impurity methods must achieve limits of detection substantially below regulatory thresholds to ensure patient safety, reinforcing the need for authentic, well-characterized enantiomeric impurity reference standards rather than in-house surrogates .

ICH Q3A compliance Enantiomeric impurity control Pharmaceutical regulatory submission

Purity Specification: Supplier-Defined ≥95% HPLC Purity with Full Characterization Delivers Fit-for-Purpose Reference Standard Quality

Canagliflozin L-Glucitol is routinely supplied at ≥95% purity as determined by HPLC, accompanied by a comprehensive Certificate of Analysis (COA) that may include ¹H NMR, ¹³C NMR, 2D NMR, ¹⁹F NMR, mass spectrometry, and HPLC chromatographic data [1]. By comparison, canagliflozin API (hemihydrate) is typically manufactured to >98% total purity with total impurities controlled to approximately 0.1% [2]. While the impurity reference standard's purity is intentionally lower than that of the API, this is acceptable because the reference standard is used for identification and quantitation (not therapeutic administration), and the impurity content of the reference standard itself is fully characterized so that it can be accounted for during analytical method calibration . Suppliers also provide storage specifications of −20°C with a recommendation to centrifuge the original vial before cap removal to maximize product recovery, a handling requirement that differs from the API's typical storage at controlled room temperature .

Reference standard certification HPLC purity Certificate of Analysis

Patent-Disclosed Separation Method: Achieving ≥98% Enantiomeric Purity for Reference Standard Preparation with Resolution ≥2.6

A Chinese patent (CN106226426A) describes a validated HPLC method for the chiral separation and preparative isolation of canagliflozin five-membered ring impurity enantiomers [1]. The method achieves a separation degree (resolution) of ≥2.6 between the R- and S-configuration enantiomers and produces the isolated enantiomeric impurity in ≥98% purity as a reference substance suitable for drug research and development [1]. A separate patent (CN105548378A) discloses a specifically optimized HPLC method for separating canagliflozin alpha and beta isomers, demonstrating that dedicated chiral chromatographic methods—validated with authentic enantiomeric impurity reference standards—are essential for achieving the separation performance required for ANDA analytical method validation [2]. These patent disclosures corroborate that Canagliflozin L-Glucitol cannot be reliably separated and quantified by non-chiral methods, reinforcing the analytical necessity of the authentic reference standard.

Chiral preparative HPLC Enantiomer isolation Reference standard manufacturing

Canagliflozin L-Glucitol: Definitive Application Scenarios in Pharmaceutical Quality Control and Regulatory Submissions


ANDA Analytical Method Validation – Chiral Purity Specificity Demonstration

During ANDA method validation for generic canagliflozin, the specificity (forced degradation and chiral discrimination) module of ICH Q2(R1) requires demonstration that the analytical method can separate and detect Canagliflozin L-Glucitol from the API and from other process impurities. The Waters UPC2 method achieved baseline resolution (USP resolution 2.47–6.01) for canagliflozin and its isomeric impurities in 11 minutes, while conventional RP-HPLC required 65 minutes and failed to resolve the enantiomers [1]. The authentic Canagliflozin L-Glucitol reference standard is spiked into API at the ICH Q3A identification threshold (0.10%) to confirm the method's limit of detection and limit of quantitation for this specific enantiomeric impurity [2].

Quality Control Release Testing – Enantiomeric Impurity Batch Conformity

For commercial batch release of canagliflozin drug substance under cGMP, the QC laboratory must quantify enantiomeric impurity content against a calibrated reference standard of Canagliflozin L-Glucitol. Supplier specifications confirm that the reference standard is supplied at ≥95% HPLC purity with a full COA including MS and NMR characterization data, enabling accurate calibration curve construction . Total impurity levels in commercial canagliflozin hemihydrate are controlled to approximately 0.1%, meaning the enantiomeric impurity must be detectable at levels substantially below 0.10% to confirm batch conformity [3].

Stability-Indicating Method Development – Forced Degradation and Enantiomeric Interconversion Studies

ICH Q1A(R2) stability testing requires a stability-indicating analytical method capable of detecting any increase in enantiomeric impurity levels that may occur through stereochemical inversion under stress conditions (heat, humidity, acidic/basic hydrolysis, oxidative stress, and photolysis). Canagliflozin L-Glucitol is used as the reference marker to track whether D-to-L glucitol interconversion occurs during long-term and accelerated stability studies [4]. The dedicated −20°C storage condition for the reference standard ensures its own stability throughout the study duration .

Pharmacopeial Monograph Development and USP/EP Reference Standard Bridging

As no official pharmacopeial monograph currently exists for canagliflozin [3], manufacturers developing in-house monographs must bridge their impurity methods to future USP or EP standards. Canagliflozin L-Glucitol reference standards from qualified suppliers can be provided with traceability documentation against pharmacopeial standards (USP or EP) based on feasibility [5]. This bridging strategy is critical for DMF submissions and for ensuring that QC methods remain valid when an official monograph is eventually published.

Quote Request

Request a Quote for Canagliflozin L-Glucitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.